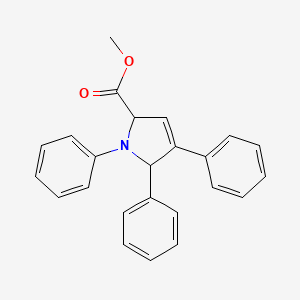![molecular formula C9H9N3O3 B14330850 [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid CAS No. 111574-80-2](/img/structure/B14330850.png)
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is an organic compound that features a unique structure combining a phenylcarbamoyl group with a hydrazinylidene moiety attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid typically involves the reaction of phenyl isocyanate with hydrazine to form the phenylcarbamoyl hydrazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
科学的研究の応用
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
[2-(Phenylcarbamoyl)hydrazinylidene]propionic acid: Similar structure with a propionic acid backbone.
[2-(Phenylcarbamoyl)hydrazinylidene]butyric acid: Similar structure with a butyric acid backbone.
Uniqueness
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid backbone allows for versatile modifications, making it a valuable compound for various applications.
特性
CAS番号 |
111574-80-2 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
2-(phenylcarbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
InChIキー |
FZIPAJKGGDDAGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


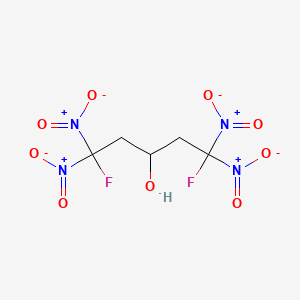

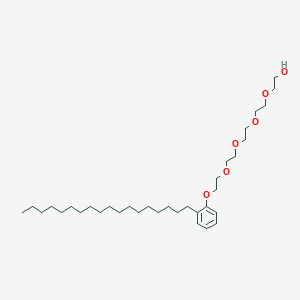
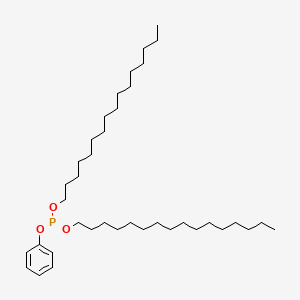

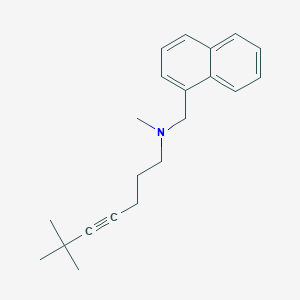
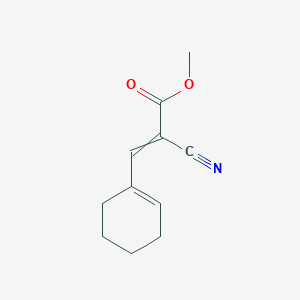
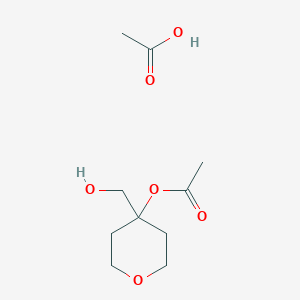
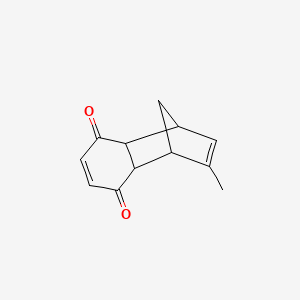
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
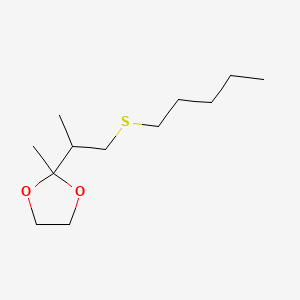
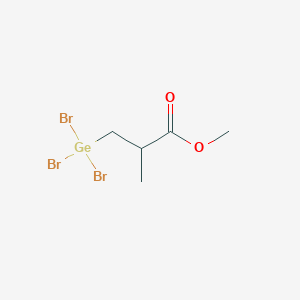
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
